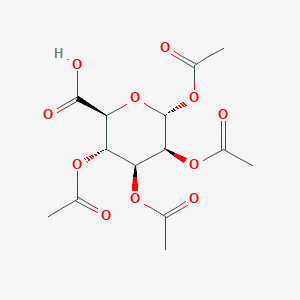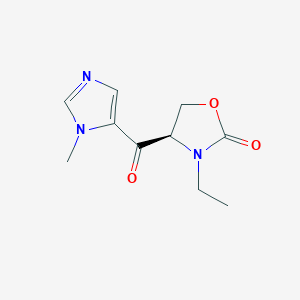![molecular formula C7H3Br2NO B12871474 2,6-Dibromobenzo[d]oxazole](/img/structure/B12871474.png)
2,6-Dibromobenzo[d]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dibromobenzo[d]oxazole is a heterocyclic compound that features a benzene ring fused to an oxazole ring, with bromine atoms substituted at the 2 and 6 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromobenzo[d]oxazole typically involves the bromination of benzo[d]oxazole. One common method is the reaction of benzo[d]oxazole with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an inert solvent like chloroform or carbon tetrachloride at room temperature to yield the desired dibromo compound .
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as using less hazardous solvents and catalysts, is becoming increasingly important in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 2,6-Dibromobenzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The oxazole ring can participate in oxidation and reduction reactions, leading to the formation of different functionalized derivatives.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Typical reagents include sodium amide, thiourea, and sodium alkoxide. Reactions are often carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions are usually performed in aqueous or alcoholic solutions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in these reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized benzo[d]oxazole derivatives, while oxidation and reduction reactions can lead to the formation of oxazole-2-carboxylic acids or oxazole-2-methanols .
Applications De Recherche Scientifique
2,6-Dibromobenzo[d]oxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a precursor in the preparation of various functionalized derivatives.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research has explored its use in the development of new pharmaceuticals, particularly as inhibitors of specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of 2,6-Dibromobenzo[d]oxazole depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .
Comparaison Avec Des Composés Similaires
2,6-Dibromobenzo[d]thiazole: Similar in structure but contains a sulfur atom instead of an oxygen atom in the heterocyclic ring.
2,6-Dichlorobenzo[d]oxazole: Similar but with chlorine atoms instead of bromine atoms.
2,6-Difluorobenzo[d]oxazole: Similar but with fluorine atoms instead of bromine atoms.
Uniqueness: 2,6-Dibromobenzo[d]oxazole is unique due to the presence of bromine atoms, which can influence its reactivity and interactions with other molecules. The bromine atoms can participate in halogen bonding, which can enhance the compound’s binding affinity to specific targets. Additionally, the electronic properties of bromine can affect the compound’s overall stability and reactivity, making it a valuable intermediate in various synthetic applications .
Propriétés
Formule moléculaire |
C7H3Br2NO |
|---|---|
Poids moléculaire |
276.91 g/mol |
Nom IUPAC |
2,6-dibromo-1,3-benzoxazole |
InChI |
InChI=1S/C7H3Br2NO/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H |
Clé InChI |
VWSDXUQJZPTECY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Br)OC(=N2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-Ethyl-3-(thiophen-2-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12871401.png)
![5-(Benzo[d]thiazol-2-yl)-3-methylisoxazole](/img/structure/B12871402.png)

-, (SP-4-3)-](/img/structure/B12871410.png)
![[1,2,4]Triazolo[3,4-a][2,7]naphthyridine-3-carboxylic acid](/img/structure/B12871423.png)
![4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one](/img/structure/B12871428.png)


![2-{4-[(Benzenesulfonyl)methyl]-5-nitrofuran-2-yl}-1,3-dioxolane](/img/structure/B12871442.png)
![3-(Methylthio)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B12871452.png)

